(E)-6,6-Dimethyl-2-hepten-4-ynal

Vue d'ensemble

Description

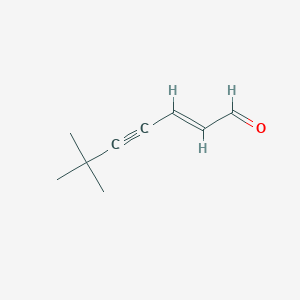

(E)-6,6-Dimethyl-2-hepten-4-ynal is an organic compound characterized by its unique structure, which includes both an alkyne and an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-6,6-Dimethyl-2-hepten-4-ynal typically involves the use of alkyne and aldehyde precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization of reaction conditions can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-6,6-Dimethyl-2-hepten-4-ynal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The compound can participate in nucleophilic addition reactions at the aldehyde group, forming alcohols or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Grignard reagents or organolithium compounds in anhydrous ether.

Major Products Formed:

Oxidation: 6,6-Dimethyl-2-heptenoic acid.

Reduction: 6,6-Dimethyl-2-hepten-4-ene or 6,6-Dimethyl-2-heptane.

Substitution: 6,6-Dimethyl-2-hepten-4-ol.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

(E)-6,6-Dimethyl-2-hepten-4-ynal serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation catalysts.

- Nucleophilic Substitution : The aldehyde can participate in nucleophilic addition reactions to yield alcohols or other derivatives.

Reaction Summary Table

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | 6,6-Dimethyl-2-heptenoic acid |

| Reduction | Hydrogen (Pd/C catalyst) | 6,6-Dimethyl-2-hepten-4-ene or alkane |

| Nucleophilic Addition | Grignard reagents | 6,6-Dimethyl-2-hepten-4-ol |

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess biological activities that warrant further investigation. Studies have explored its potential as:

- Antifungal Agent : Derivatives of this compound have been synthesized and evaluated for antifungal activity, demonstrating effectiveness against various fungal strains .

Case Study: Antifungal Activity

A study reported the synthesis of N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine derivatives which exhibited significant antifungal properties. These compounds were shown to inhibit the growth of fungi effectively, suggesting potential applications in treating fungal infections .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to:

- Flavoring and Fragrance Industry : Due to its aromatic characteristics, it is used in formulations for flavoring agents and fragrances.

Environmental Impact and Safety

The compound has been evaluated for its environmental impact as a volatile organic compound (VOC). Studies have assessed its presence in indoor and outdoor air samples, highlighting the need for monitoring due to potential health risks associated with VOC exposure .

Environmental Monitoring Table

Mécanisme D'action

The mechanism of action of (E)-6,6-Dimethyl-2-hepten-4-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne group can participate in cycloaddition reactions, forming new chemical entities with distinct properties.

Comparaison Avec Des Composés Similaires

6,6-Dimethyl-2-hepten-4-yn-1-ol: Similar structure but with an alcohol group instead of an aldehyde.

6,6-Dimethyl-2-hepten-4-yn-1-amine: Contains an amine group instead of an aldehyde.

6,6-Dimethyl-2-hepten-4-yn-1-thiol: Features a thiol group in place of the aldehyde.

Uniqueness: (E)-6,6-Dimethyl-2-hepten-4-ynal is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Propriétés

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLKJVPPOREBI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.